molecular formula C11H16S B098886 Sulfide, butyl o-tolyl CAS No. 15560-99-3

Sulfide, butyl o-tolyl

Cat. No. B098886
Key on ui cas rn: 15560-99-3
M. Wt: 180.31 g/mol
InChI Key: RNLYLNHPQLCRFI-UHFFFAOYSA-N
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Patent
US07112697B1

Procedure details

The general procedure was used to convert 2-iodotoluene and n-butyl sulfide to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a clear oil (331 mg, 93% yield). 1H NMR (300 MHz, CDCl3) δ 7.17–6.97 (m, 4H; Ha, Hb, Hc, Hd), 2.80–2.78 (t, J=7.3, 2H; Hf), 2.27 (s, 3H; He), 1.61–1.51 (m, 2H; Hg,), 1.44–1.17 (m, 2H; Hh), 0.87–0.82 (t, J=7.3, 3H; methyl protons). 13C NMR (75 MHz, CDCl3) δ 137 (C1), 136.3 (C6), 129.9 (C5), 127.1 (C2), 126.2 (C3), 125.1 (C4), 32.3 (C8), 31 (C9), 22 (C10), 20.2 (C7), 13.6 (C11). Anal. Calcd. for C11H16S: C, 73.27; H, 8.94; S, 17.78; Found C, 73.23; H, 9.16, S, 17.57.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[CH2:9]([S:13]CCCC)[CH2:10][CH2:11][CH3:12]>>[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[S:13][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)SCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)SCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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